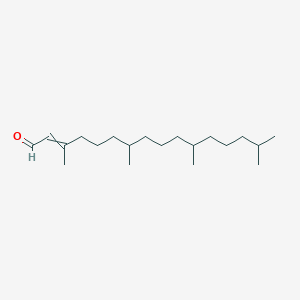

3,7,11,15-Tetramethylhexadec-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

120467-03-0 |

|---|---|

Molecular Formula |

C20H38O |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

3,7,11,15-tetramethylhexadec-2-enal |

InChI |

InChI=1S/C20H38O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15-19H,6-14H2,1-5H3 |

InChI Key |

RAFZYSUICBQABU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CC=O)C |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Precursors of 3,7,11,15 Tetramethylhexadec 2 Enal

Elucidation of Precursor Molecules: Emphasis on Phytol (B49457)

Phytol, with its characteristic branched structure, is the cornerstone for the synthesis of 3,7,11,15-Tetramethylhexadec-2-enal. Its release from the chlorophyll (B73375) molecule is a key initiating step in a cascade of transformative processes, both within living organisms and in the broader environment.

During cellular processes such as leaf senescence in plants or the death of phytoplanktonic cells, the chlorophyll-a molecule is broken down. nih.gov This degradation involves the enzymatic hydrolysis of the ester bond that links the porphyrin head of the chlorophyll to its phytyl tail. geologyscience.ru This cleavage releases free phytol into the cellular environment or surrounding aquatic systems. The breakdown of chlorophyll is a fundamental biological process that not only recycles essential nutrients but also initiates the formation of various isoprenoid compounds, including this compound. geologyscience.ruresearchgate.net In plants, this process is particularly active during chlorotic stress conditions like nitrogen deprivation and dark-induced senescence. nih.govresearchgate.netnih.gov

Once liberated from the chlorophyll molecule, phytol is susceptible to a variety of oxidative processes that can convert it into this compound, also known as phytenal. geologyscience.ru These oxidative transformations can be either enzymatic, occurring within microorganisms, or abiotic, driven by photochemical reactions in the environment. geologyscience.ru The presence of a double bond in the phytol molecule makes it a target for oxidation, a key step in its conversion to the corresponding aldehyde. researchgate.net

Enzymatic and Non-Enzymatic Mechanisms in Formation

The formation of this compound from phytol is not a singular event but rather a result of diverse mechanisms that operate in different biological and environmental contexts.

In marine environments, communities of bacteria play a significant role in the degradation of phytol. geologyscience.runih.govresearchgate.net Both aerobic and denitrifying bacteria have been shown to metabolize phytol, with the initial step in both pathways being the transient production of (E)-phytenal (the E-isomer of this compound). nih.govresearchgate.net This conversion is likely carried out by a dehydrogenase enzyme. nih.gov While the specific enzymes responsible for this direct oxidation in many marine bacteria are not yet fully elucidated, studies on strains like Acinetobacter sp. have shown their capability to degrade a wide range of organic compounds, including those derived from petroleum, suggesting the presence of robust oxidative enzyme systems. nih.govacademicjournals.orgresearchgate.netfrontiersin.org The (E)-phytenal formed is an intermediate that can be further metabolized by the microorganisms. nih.govresearchgate.net

Microbial Degradation of Phytol

| Microorganism Type | Condition | Key Intermediate | Primary Reference |

|---|---|---|---|

| Aerobic Marine Bacteria | Aerobic | (E)-3,7,11,15-Tetramethylhexadec-2-enal | geologyscience.runih.gov |

| Denitrifying Marine Bacteria | Anaerobic | (E)-3,7,11,15-Tetramethylhexadec-2-enal | nih.govresearchgate.net |

Beyond the realm of microbial activity, this compound can also be formed through non-enzymatic, or abiotic, processes, particularly in sunlit aquatic environments. geologyscience.ruosti.gov The photodegradation of phytol, sensitized by the remaining chlorophyll structure or other photosensitizers, can lead to the formation of phytenals. geologyscience.ruosti.gov This process is driven by the action of highly reactive oxygen species, such as hydroxyl radicals (•OH). capes.gov.brnih.gov These radicals can attack the phytol molecule, initiating a chain of reactions that result in the oxidation of the alcohol group to an aldehyde. The formation of both E and Z isomers of this compound has been observed as a result of the photosensitized oxidation of phytol in seawater. osti.gov

Abiotic Degradation Products of Phytol in Aquatic Environments

| Process | Key Reactant | Primary Products | Primary Reference |

|---|---|---|---|

| Photodegradation | Phytol, Photosensitizers (e.g., Chlorophyll) | (E)- and (Z)-3,7,11,15-Tetramethylhexadec-2-enal | osti.gov |

| Oxidation | Hydroxyl Radicals (•OH) | Isoprenoid aldehydes | capes.gov.brnih.gov |

Iii. Metabolic Transformations and Degradation of 3,7,11,15 Tetramethylhexadec 2 Enal

Aerobic Biodegradation Pathways

Under aerobic conditions, 3,7,11,15-Tetramethylhexadec-2-enal is subject to two primary metabolic routes: conversion to a C18 ketone and oxidation to its corresponding carboxylic acid. These pathways are facilitated by microbial communities and can also involve abiotic steps. researchgate.net

One significant pathway in the aerobic and anaerobic bacterial degradation of (E)-3,7,11,15-tetramethylhexadec-2-enal (also known as (E)-phytenal) is its conversion to 6,10,14-trimethylpentadecan-2-one (B131137). researchgate.net This C18 methyl ketone, also known as phytone, is a notable degradation product. researchgate.netnih.gov The initial step in this process is the formation of (E)-phytenal from the degradation of (E)-phytol. researchgate.net Subsequently, (E)-phytenal can be converted to 6,10,14-trimethylpentadecan-2-one. researchgate.net This conversion has been observed in bacterial communities isolated from marine sediments. researchgate.net

The transformation of (E)-phytenal to 6,10,14-trimethylpentadecan-2-one can occur abiotically. researchgate.net While the precise mechanism for this specific conversion is not definitively detailed as a retro-aldol reaction in the available literature, retro-aldol reactions are known chemical processes that involve the cleavage of carbon-carbon bonds in β-hydroxy aldehydes or ketones, or their α,β-unsaturated counterparts, to yield two smaller carbonyl compounds. usda.govkhanacademy.org The conversion of the C20 phytenal to the C18 phytone involves the loss of two carbon atoms, a process for which a retro-aldol type mechanism is chemically plausible. Such reactions are recognized as key steps in the oxidative conversion of other complex organic molecules. usda.gov

A major metabolic route for this compound is its oxidation to 3,7,11,15-Tetramethylhexadec-2-enoic acid, commonly known as phytenic acid. nih.govresearchgate.net This conversion is a critical step in the further degradation of the molecule. nih.gov In humans, the breakdown of phytol (B49457) to phytanic acid proceeds through phytenic acid, and this step is catalyzed by a fatty aldehyde dehydrogenase (FALDH). nih.gov Studies on bacterial communities from marine sediments have also identified (E)-phytenic acid as a primary metabolite in the biodegradation of (E)-phytol, formed from the intermediate (E)-phytenal. researchgate.net

Table 1: Key Enzymes and Intermediates in the Aerobic Degradation of this compound

| Starting Compound | Enzyme/Process | Intermediate | Product |

| (E)-3,7,11,15-Tetramethylhexadec-2-enal | Abiotic Conversion | Not Applicable | 6,10,14-Trimethylpentadecan-2-one |

| (E)-3,7,11,15-Tetramethylhexadec-2-enal | Fatty Aldehyde Dehydrogenase (FALDH) | Not Applicable | (E)-3,7,11,15-Tetramethylhexadec-2-enoic Acid ((E)-Phytenic Acid) |

| (E)-Phytenic Acid | Isomerase (postulated) | Not Applicable | (Z)-Phytenic Acid |

| Phytenic Acid | Beta-decarboxymethylation | Not Applicable | Pristenic Acid |

| Pristenic Acid | Beta-oxidation | Acetyl-CoA, Propionyl-CoA | 4,8-Dimethylnonanoyl-CoA |

During the degradation of phytol in marine sediments, both (Z)- and (E)-isomers of phytenic acid have been detected in significant quantities. researchgate.net The initial enzymatic oxidation of (E)-phytenal logically produces (E)-phytenic acid. researchgate.net The presence of (Z)-phytenic acid suggests that isomerization occurs. researchgate.net The stereochemistry of such isoprenoid fatty acids is crucial for their subsequent metabolism, as the enzymes involved in the downstream degradation pathways are often stereospecific.

The degradation of phytenic acid in denitrifying bacteria proceeds through a pathway described as alternating beta-decarboxymethylation and beta-oxidation reaction sequences. researchgate.net This process is necessary because the methyl group at the β-carbon (C3) of phytenic acid blocks the standard β-oxidation pathway. The beta-decarboxymethylation sequence effectively removes a carbon atom, bypassing the methylated carbon and allowing further degradation. This is analogous to the alpha-oxidation pathway described for phytanic acid, which also involves the removal of a single carbon from the carboxyl end to produce pristanic acid. researchgate.net

Following the initial beta-decarboxymethylation (or alpha-oxidation) that converts the C20 phytenic acid to a C19 intermediate like pristenic acid, the molecule can undergo further degradation via beta-oxidation. researchgate.net In the well-studied metabolism of the related saturated compound, phytanic acid, the resulting pristanic acid is catabolized through several cycles of peroxisomal beta-oxidation. nih.govresearchgate.net These cycles yield smaller molecules such as acetyl-CoA and propionyl-CoA. nih.gov For instance, three cycles of peroxisomal beta-oxidation of pristanoyl-CoA result in the formation of 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and two molecules of propionyl-CoA. nih.gov

Hydrogenation to Phytanic Acid and Subsequent Alpha-Oxidation

The metabolic journey of this compound often involves its conversion to phytol, which is then oxidized to phytanic acid. Due to the presence of a methyl group on the beta-carbon (C-3), phytanic acid cannot be directly degraded through the common beta-oxidation pathway. nih.govresearchgate.net Instead, it undergoes alpha-oxidation, a process that removes a single carbon atom from the carboxyl end. wikipedia.orgbyjus.com This entire process is believed to occur within the peroxisomes. wikipedia.orgnih.govresearchgate.net

The alpha-oxidation of phytanic acid proceeds through a series of enzymatic steps:

Activation: Phytanic acid is first activated by attaching to coenzyme A (CoA) to form phytanoyl-CoA. wikipedia.orgbyjus.comresearchgate.net

Hydroxylation: Phytanoyl-CoA is then oxidized by the enzyme phytanoyl-CoA dioxygenase (also known as phytanoyl-CoA hydroxylase), an iron and O₂-dependent enzyme, to yield 2-hydroxyphytanoyl-CoA. wikipedia.orgresearchgate.net

Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction forms pristanal (B217276) and formyl-CoA. wikipedia.org The formyl-CoA is later broken down into formate (B1220265) and ultimately carbon dioxide (CO₂). wikipedia.org

Oxidation to Pristanic Acid: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid. wikipedia.orgbyjus.com

Beta-Oxidation: Pristanic acid, now lacking the problematic beta-methyl group, can be activated to pristanoyl-CoA and subsequently broken down through several cycles of beta-oxidation in both peroxisomes and mitochondria. nih.govnih.govwikipedia.org

This pathway is essential for processing dietary phytanic acid. byjus.com

Table 1: Key Steps in the Alpha-Oxidation of Phytanic Acid

| Step | Substrate | Enzyme | Product(s) | Cellular Location |

| 1. Activation | Phytanic Acid | Acyl-CoA Synthetase | Phytanoyl-CoA | Peroxisome |

| 2. Hydroxylation | Phytanoyl-CoA | Phytanoyl-CoA Dioxygenase | 2-Hydroxyphytanoyl-CoA | Peroxisome |

| 3. Cleavage | 2-Hydroxyphytanoyl-CoA | 2-Hydroxyphytanoyl-CoA Lyase | Pristanal, Formyl-CoA | Peroxisome |

| 4. Oxidation | Pristanal | Aldehyde Dehydrogenase | Pristanic Acid | Peroxisome |

Role of Specific Bacterial Genera and Strains in Biodegradation

Several bacterial genera are known to be involved in the degradation of phytol and its derivatives, including this compound. These microorganisms play a vital role in marine and terrestrial environments by breaking down these complex lipids.

Members of the genus Acinetobacter are recognized for their diverse metabolic capabilities, including the degradation of hydrocarbons and fatty acids. nih.gov Some marine species of Acinetobacter have been identified as capable of metabolizing phytol, leading to the formation of byproducts such as 4,8,12-trimethyltridecanoic acid (TMTD). researchgate.net The ability of Acinetobacter baumannii to utilize carnitine, a structurally similar quaternary ammonium (B1175870) compound, for growth further highlights the genus's enzymatic machinery for processing branched-chain organic molecules. nih.gov

The genus Pseudomonas is well-known for its metabolic versatility and its role in bioremediation. Pseudomonas nautica is a marine bacterium that has been specifically implicated in the degradation of phytol. researchgate.net Furthermore, research has shown that a cytochrome P450 enzyme from a related bacterium can hydroxylate phytanic acid, a key step in its breakdown. nih.gov This indicates that Pseudomonas species possess the necessary enzymatic pathways to initiate the degradation of complex isoprenoid lipids.

Marinobacter is a genus of marine bacteria frequently associated with hydrocarbon-rich environments. frontiersin.orgresearchgate.net These bacteria are adept at degrading a wide array of hydrophobic organic compounds, including lipids and hydrocarbons, often through the formation of specialized biofilms. nih.gov Marinobacter sp. strain CAB and Marinobacter hydrocarbonoclasticus are two strains that have been noted for their role in the degradation of phytol derivatives. researchgate.net M. hydrocarbonoclasticus can use a variety of hydrocarbons, such as pristane (B154290) (a derivative of phytanic acid), as its sole source of carbon and energy, demonstrating its robust capacity for breaking down isoprenoid structures. frontiersin.org

Table 2: Bacterial Genera Involved in Isoprenoid Degradation

| Bacterial Genus | Example Species/Strain | Known Role in Degradation |

| Acinetobacter | Acinetobacter sp. | Metabolism of phytol and its derivatives. researchgate.net |

| Pseudomonas | Pseudomonas nautica | Degradation of phytol. researchgate.net |

| Marinobacter | Marinobacter hydrocarbonoclasticus | Degradation of a wide range of lipids and hydrocarbons, including pristane. frontiersin.orgnih.gov |

Influence of Environmental Factors on Aerobic Degradation Kinetics

The rate of aerobic degradation of this compound and related isoprenoid compounds by microorganisms is significantly influenced by various environmental factors. While specific kinetic data for this exact compound are limited, general principles of microbial metabolism and hydrocarbon degradation provide a framework for understanding these influences.

Temperature: Microbial enzyme activity is highly dependent on temperature. The optimal temperature for degradation will vary depending on the specific bacterial species and its native environment (e.g., psychrophilic, mesophilic, or thermophilic).

pH: The pH of the environment affects the activity of extracellular and intracellular enzymes involved in the degradation process. Most bacteria have a narrow optimal pH range for growth and metabolism.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and the synthesis of degradative enzymes. A lack of these nutrients can be a limiting factor in the biodegradation process.

Oxygen Concentration: Aerobic degradation pathways, by definition, require oxygen. The availability of dissolved oxygen can be a rate-limiting factor in aquatic environments or densely packed soil matrices.

Salinity: For marine bacteria such as Marinobacter and Pseudomonas nautica, salinity is a critical factor. mdpi.com These organisms are adapted to high-salt environments, and their metabolic activities are optimal within a specific range of salt concentrations. mdpi.com

Bioavailability: As a hydrophobic compound, the bioavailability of this compound can limit its degradation. The formation of biofilms by bacteria like Marinobacter hydrocarbonoclasticus is an adaptation to increase contact with and degradation of such insoluble substrates. nih.gov

Anaerobic Degradation Pathways

Information on the specific anaerobic degradation pathways for this compound is not extensively documented. However, evidence suggests that related compounds can be processed under anaerobic conditions. For instance, phytanic acid is known to be produced from the fermentation of plant materials in the anaerobic environment of the ruminant gut. researchgate.net

Furthermore, studies on other complex organic molecules, such as phthalic acids, have shown that mixed bacterial cultures from sediments can degrade them anaerobically, often through denitrifying pathways. nih.gov This suggests that anaerobic catabolism of complex branched-chain aldehydes and acids is plausible, although the specific intermediates and enzymatic reactions for this compound remain an area for further research. It is hypothesized that such pathways might involve different activation and cleavage steps compared to the well-established aerobic alpha-oxidation pathway.

Denitrifying Conditions and Phytol Metabolism

Under anaerobic conditions where nitrate (B79036) is available as an electron acceptor (denitrifying conditions), specific bacterial communities can efficiently degrade (E)-phytol. nih.gov The initial step in this anaerobic pathway is the oxidation of (E)-phytol to its corresponding aldehyde, (E)-phytenal, which is this compound. nih.govresearchgate.net This transient aldehyde is a central branching point in the metabolic route.

Research on denitrifying bacterial communities isolated from marine sediments has shown that they metabolize (E)-phytol primarily through a pathway involving (Z)-phytenic acid. nih.gov This process consists of alternating sequences of β-decarboxymethylation and β-oxidation reactions. nih.govnih.gov This metabolic route is notably independent of molecular oxygen, making it viable for facultative anaerobic bacteria like denitrifiers. nih.gov Studies have demonstrated significant degradation of (E)-phytol under these conditions, with one study observing 83% degradation after 30 days of incubation. nih.gov The detection of (Z)- and (E)-phytenic acids in significant quantities in the upper layers of marine sediment cores, which decrease with depth, further supports the activity of denitrifiers in the in-situ mineralization of phytol. nih.gov This highlights the important role of denitrifying bacteria in the transformation of phytol and its aldehyde derivative in environments with low nitrate concentrations. nih.gov

Comparative Analysis of Aerobic vs. Anaerobic Degradation End-Products

The metabolic fate of this compound and its precursor, phytol, diverges significantly depending on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, the bacterial degradation of (E)-phytol also commences with the formation of (E)-phytenal. nih.govresearchgate.net However, the subsequent pathways can vary. One major route involves the conversion of the aldehyde to (E)-phytenic acid. nih.govresearchgate.net Another significant aerobic metabolite is 6,10,14-trimethylpentadecan-2-one. nih.govresearchgate.net Further metabolism under aerobic conditions can lead to the formation of various acidic and alcoholic metabolites, which can then be used in the synthesis of isoprenoid wax esters. nih.govresearchgate.net

Anaerobic Degradation: Under denitrifying (anaerobic) conditions, the degradation pathway also proceeds through (E)-phytenal but primarily leads to the formation of (Z)-phytenic acid via alternating β-decarboxymethylation and β-oxidation sequences. nih.govnih.gov A key distinction is that certain oxidative reactions common in aerobic pathways, such as the enzymatic oxidation of ketones via an ester intermediate (a Baeyer-Villiger type oxidation), are not possible in the absence of oxygen. nih.gov

The table below summarizes the key differences in the end-products resulting from the microbial degradation of phytol under aerobic and anaerobic (denitrifying) conditions.

| Condition | Primary Intermediate | Key End-Products | Metabolic Pathways Involved |

| Aerobic | (E)-Phytenal | (E)-Phytenic acid, 6,10,14-trimethylpentadecan-2-one, Isoprenoid wax esters | Oxidation, β-oxidation, Esterification |

| Anaerobic (Denitrifying) | (E)-Phytenal | (Z)-Phytenic acid | β-decarboxymethylation, β-oxidation |

Enzymatic Systems Involved in this compound Metabolism

The breakdown and transformation of this compound are mediated by specific classes of enzymes that catalyze key oxidative, reductive, and condensation reactions.

Dehydrogenase Activities

Dehydrogenases are crucial for the initial and subsequent steps in phytol metabolism. The conversion of the alcohol (E)-phytol to the aldehyde this compound is an oxidation reaction catalyzed by an alcohol dehydrogenase. researchgate.net Subsequently, the aldehyde can be further oxidized to the corresponding carboxylic acid, (E)-phytenic acid, a reaction also mediated by a dehydrogenase. researchgate.net In other related pathways, such as the degradation of squalene (B77637), dehydrogenases are also implicated in the reduction of aldehyde intermediates to their corresponding alcohols, which are then used for wax ester synthesis. nih.gov

Esterase Involvement in Wax Ester Production

The formation of isoprenoid wax esters during the microbial metabolism of phytol points to the presence of highly active esterase systems. nih.govasm.org These enzymes catalyze the esterification reaction, which involves the condensation of an alcohol with a carboxylic acid. researchgate.net In the context of phytol degradation, phytol itself or its alcoholic metabolites can serve as the alcohol substrate, while acidic metabolites from the same degradation pathway serve as the acyl donors. nih.govresearchgate.net The resulting products are complex isoprenoid wax esters, such as phytyl phytanate. researchgate.net Research has shown that the activity of these esterases and the subsequent accumulation of wax esters can increase substantially under nutrient-limiting conditions, particularly nitrogen limitation. nih.govresearchgate.netnih.gov These esterases often exhibit broad substrate selectivity, with phytol proving to be an excellent substrate for this enzymatic activity. nih.govresearchgate.net

Analogies to Baeyer-Villiger Oxidation in Microbial Transformations

While not directly documented for this compound itself, the enzymatic oxidation of ketones to esters via the insertion of an oxygen atom, a reaction known as Baeyer-Villiger oxidation, is a known microbial transformation strategy for other terpenoids. rsc.org This reaction is catalyzed by a class of enzymes called Baeyer-Villiger monooxygenases (BVMOs). These enzymes are oxygen-dependent, which is why this type of transformation is absent in anaerobic degradation pathways. nih.gov

Microbial transformations of various cyclic terpenoids and triterpenoids utilize this mechanism to cleave rings and produce lactones or seco-triterpenoids. ingentaconnect.comnih.gov For instance, the fungus Glomerella fusarioides employs a Baeyer-Villiger-type reaction for the oxidative cleavage of the A-ring in eburicoic acid. ingentaconnect.com Similarly, recombinant E. coli expressing BVMOs have been used for the biooxidation of cyclic terpenones. nih.gov The aerobic degradation of some isoprenoid ketones proceeds through an ester intermediate, which is analogous to a Baeyer-Villiger oxidation, highlighting a potential, though not yet directly confirmed, transformation route for ketone metabolites derived from this compound under aerobic conditions. nih.gov

Formation of Isoprenoid Wax Esters during Microbial Growth

Several species of marine bacteria have been shown to produce and accumulate isoprenoid wax esters when utilizing phytol as a carbon source. nih.govresearchgate.net This phenomenon has been observed in strains such as Acinetobacter sp. strain PHY9, Pseudomonas nautica, Marinobacter sp. strain CAB, and Marinobacter hydrocarbonoclasticus. asm.org

These wax esters are typically formed through the enzymatic condensation of phytol (acting as the alcohol component) with various isoprenoid acids generated during its own metabolism. nih.gov The production of these storage compounds is particularly enhanced in nitrogen-limited cultures, suggesting that under conditions where growth is restricted but a carbon source is abundant, the bacteria channel the excess carbon into these energy-rich lipid reserves. nih.govnih.gov The formation of these esters is not limited to phytol degradation; similar isoprenoid wax esters are produced during the aerobic metabolism of squalene by Marinobacter squalenivorans. nih.gov The accumulation of these esters may play a role in the long-term preservation of otherwise labile isoprenoid compounds in sedimentary environments. nih.govresearchgate.net

The table below lists some of the isoprenoid wax esters identified during the microbial degradation of phytol.

| Compound Name | Alcohol Moiety | Acid Moiety |

| (E)-3,7,11,15-tetramethylhexadec-2-enyl-3,7,11,15-tetramethylhexadecanoate (phytylphytanate) | Phytol | Phytanic acid |

| (E,E)-3,7,11,15-tetramethylhexadec-2-enyl-3,7,11,15-tetramethylhexadec-2-enoate (phytylphytenate) | Phytol | Phytenic acid |

| 3,7,11,15-tetramethylhexadec-2-enyl-4,8,12-trimethyltridecanoate | Phytol | 4,8,12-trimethyltridecanoic acid |

Iv. Ecological Roles and Biological Significance of 3,7,11,15 Tetramethylhexadec 2 Enal

Role as a Biogeochemical Tracer in Aquatic Environments

3,7,11,15-Tetramethylhexadec-2-enal, also known as phytenal, serves as a transient yet important intermediate in the degradation of phytol (B49457) in aquatic systems. Phytol, the diterpene alcohol side chain of chlorophyll (B73375), is abundant in the marine environment due to the constant turnover of phytoplankton. The aerobic bacterial degradation of free phytol proceeds through the formation of (E)-phytenal. pherobase.comnih.gov This aldehyde can then be subject to further biotic and abiotic transformations.

In the presence of seawater, phytenal can be converted to the corresponding (E)-phytenic acid and can also be abiotically transformed into 6,10,14-trimethylpentadecan-2-one (B131137). nih.govpherobase.com The detection of these and other related isoprenoid compounds in particulate matter and sediments supports the role of phytenal as a key intermediate in a significant abiotic pathway for the production of acyclic isoprenoids in the water column. pherobase.com The relatively rapid transformation of phytenal means its presence indicates recent biological and chemical activity, making it a valuable, albeit short-lived, tracer for the early diagenesis of chlorophyll-derived organic matter.

Contribution to Acyclic Isoprenoid Pools in Sediments and Water Columns

Under aerobic conditions, the bacterial degradation of phytol transiently produces phytenal. pherobase.comnih.gov In anoxic sediments, the degradation pathways are different, leading to the formation of compounds like phytadienes and phytenes, but the initial breakdown of phytol is the primary source of these C20 isoprenoids. nih.gov The subsequent transformation of phytenal and other phytol-derived compounds contributes to the formation of more stable molecules like phytanic acid and pristane (B154290), which are well-known and widely used biomarkers in geochemical studies. The table below summarizes the known formation processes of various phytol-derived isoprenoid compounds, highlighting the central role of phytenal.

| Compound | Aerobic Biodegradation of Phytol | Anaerobic Biodegradation of Phytol | Autoxidation of Phytol | Photooxidation of Chlorophylls | Clay-catalysed Degradation of Phytol | Degradation of Phytol during Grazing |

| (Z and E) this compound | + | + | + | + | + | + |

| (Z and E) 3,7,11,15-Tetramethylhexadec-2-enoic acids | + | + | + | + | + | + |

| 6,10,14-Trimethylpentadecan-2-one (free) | + | + | + | + | + | |

| 3,7,11,15-Tetramethylhexadecan-1-ol | + | |||||

| 3,7,11,15-Tetramethylhexadecanoic acid | + | + | + |

Data sourced from Rontani & Volkman, 2003. nih.gov

Chemical Communication in Insect Systems

In the terrestrial realm, isoprenoid compounds are crucial for chemical communication among insects, acting as pheromones and other semiochemicals that mediate behaviors such as mating and aggregation.

Identification as a Candidate Sex Pheromone Component

While research into the specific pheromonal activity of this compound is ongoing, it has been identified as a semiochemical, a broad class of compounds that mediate interactions between organisms. pherobase.com Its structural similarity to other known insect pheromones, many of which are also derived from isoprenoids, suggests its potential role in insect communication. Phytol-derived compounds, in general, are known to be involved in insect chemical signaling. For instance, phytol itself has been shown to have deterrent effects on some aphid species, while its derivatives can act as attractants. nih.gov The identification of (E)-3,7,11,15-tetramethyl-2-hexadecen-1-ol, a closely related alcohol, as a pheromone in several insect species further supports the potential for the aldehyde form to have a similar function. pherobase.com

Behavioral Responses Elicited in Target Species (e.g., Dociostaurus maroccanus)

The Moroccan locust, Dociostaurus maroccanus, is a significant agricultural pest, and understanding its chemical ecology is crucial for developing effective and environmentally benign control strategies. pherobase.comguildhe.ac.uklu.se While specific studies on the behavioral responses of Dociostaurus maroccanus to this compound are not yet available in the public domain, the methodologies to determine such interactions are well-established in the field of chemical ecology.

Electroantennographic (EAG) Responses

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile chemical stimuli. It is a powerful tool for screening compounds to determine which ones an insect can detect. An EAG recording involves placing electrodes on an insect's antenna and puffing a specific chemical compound over it. If the insect's olfactory receptor neurons are sensitive to the compound, a measurable change in electrical potential, known as an EAG response, is generated. This technique is invaluable for identifying candidate pheromones and other semiochemicals from complex mixtures of volatile compounds.

Olfactometer Bioassays and Preference Studies

Once a compound elicits an EAG response, its behavioral effect on the insect is typically assessed using an olfactometer. An olfactometer is an apparatus that allows researchers to observe an insect's preference between different streams of air, one of which contains the test compound while the other serves as a control. guildhe.ac.uk By recording the amount of time the insect spends in each arm of the olfactometer and its choices, researchers can determine if a compound is an attractant, a repellent, or has no behavioral effect. These bioassays are a critical step in confirming the function of a semiochemical.

Stereoisomeric Specificity in Pheromonal Activity (E/Z Isomers)

The biological activity of many insect pheromones is highly dependent on their stereochemistry, and this compound is no exception. The molecule possesses a critical double bond at the C2 position, which gives rise to two geometric isomers: (E)-3,7,11,15-tetramethylhexadec-2-enal ((E)-phytal) and (Z)-3,7,11,15-tetramethylhexadec-2-enal ((Z)-phytal). Research indicates that the specific isomer, or the ratio of isomers, produced and responded to is often species-specific, highlighting a mechanism for ensuring reproductive isolation.

A comprehensive study of male androconial secretions in 33 species of the butterfly tribe Heliconiini found a cluster of phytol-related compounds, including (E)-phytal, phytyl acetate (B1210297), and (E)-phytol. royalsocietypublishing.org The prevalence of the (E)-isomer in these species suggests a conserved role in their chemical signaling.

Conversely, data from The Pherobase, a comprehensive database of semiochemicals, indicates that the (Z)-isomer of the related alcohol, (Z)-phytol, is utilized as a pheromone by the butterfly species Heliconius eleuchia and Heliconius sapho. nih.gov While this pertains to the alcohol form, it strongly suggests that the stereoisomeric configuration of this diterpenoid backbone is a critical determinant of its pheromonal function within this genus. The differential use of (E) and (Z) isomers among closely related species is a common theme in insect chemical ecology, preventing cross-attraction and ensuring that mating efforts are directed towards conspecifics.

The table below summarizes the known occurrence of stereoisomers of phytol-related compounds in select Heliconius species, illustrating the specificity involved.

| Species | Compound Isomer | Compound Name |

| Heliconius species (various) | (E)-isomer | (E)-3,7,11,15-Tetramethylhexadec-2-enal |

| Heliconius eleuchia | (Z)-isomer | (Z)-3,7,11,15-Tetramethyl-2-hexadecen-1-ol |

| Heliconius sapho | (Z)-isomer | (Z)-3,7,11,15-Tetramethyl-2-hexadecen-1-ol |

This table is generated based on available data and highlights the stereoisomeric specificity in the use of phytol-derived semiochemicals in Heliconius butterflies.

Specificity of this compound Production in Insect Species

The production of this compound as a semiochemical is not widespread across all insect orders but appears to be a significant feature in certain groups, particularly within the Lepidoptera. The biosynthesis of this compound is often linked to the metabolism of phytol, a component of chlorophyll, which may be sequestered from larval host plants. nih.gov

Recent research has focused on the chemical ecology of Heliconius butterflies, revealing that male sex pheromones are key to their complex mating systems. cam.ac.uk A survey of the male androconial secretions across the Heliconiini tribe identified (E)-phytal as a component of the chemical blend in a number of species. royalsocietypublishing.org The presence and quantity of this compound are species-specific, contributing to the unique chemical signature that females use for mate recognition. royalsocietypublishing.org

The table below lists some of the Heliconius species in whose male androconial secretions (E)-3,7,11,15-tetramethylhexadec-2-enal has been identified.

| Genus | Species | Common Name |

| Heliconius | H. aoede | Aoede Longwing |

| Heliconius | H. atthis | Atthis Longwing |

| Heliconius | H. hecale | Hecale Longwing |

| Heliconius | H. ismenius | Ismenius Longwing |

| Heliconius | H. melpomene | Postman Butterfly |

| Heliconius | H. numata | Numata Longwing |

| Heliconius | H. pardalinus | Pardalinus Longwing |

| Heliconius | H. xanthocles | Xanthocles Longwing |

This table is based on findings from a comprehensive chemical analysis of male androconial secretions in the tribe Heliconiini. royalsocietypublishing.org

The evolution of these species-specific pheromone blends, including the utilization of compounds like this compound, is thought to be a driver of reproductive isolation and speciation within this diverse group of butterflies. royalsocietypublishing.org

Release Mechanisms and Sites in Organisms

The release of volatile and semi-volatile pheromones in insects is a highly controlled process, occurring from specialized exocrine glands and often involving specific behaviors. researchgate.net For this compound and related compounds in Heliconius butterflies, the primary site of storage and release in males are specialized scent-releasing organs on the wings known as androconia. cam.ac.uknih.govpeerj.com

These androconia are patches of modified, brush-like scales, typically located in a specific region of the hindwings of mature males. nih.govpeerj.com Chemical analysis has confirmed that the pheromone blend, including phytol-related compounds, is largely confined to these androconial regions and is absent in immature males and females, which is strong evidence of their role in mating. nih.govnih.gov

The release of the pheromone is an active process integrated into the male's courtship display. During courtship, a male Heliconius butterfly will perform vibratory wing movements over the female. nih.gov This behavior is believed to facilitate the dissemination of the volatile compounds from the androconia, creating a plume of scent that the female can detect at close range. peerj.comnih.gov Behavioral experiments have demonstrated the critical importance of these chemical signals; females of several Heliconius species strongly discriminate against males whose androconia have been experimentally blocked, resulting in significantly reduced mating success for those males. nih.gov

In addition to wing androconia, male Heliconius butterflies also possess clasper scent glands that produce anti-aphrodisiac pheromones transferred to the female during mating. nih.govnih.gov However, the aphrodisiac pheromones like this compound are specifically associated with the wing androconia and released during the courtship ritual. royalsocietypublishing.orgnih.gov

V. Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the separation and analysis of 3,7,11,15-tetramethylhexadec-2-enal from complex mixtures. The choice of chromatographic technique is dictated by the analytical question at hand, whether it be qualitative identification, quantitative measurement, or the resolution of stereoisomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both the qualitative and quantitative analysis of this compound. In GC, the compound is vaporized and separated from other volatile components in a sample as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a key characteristic used for its initial identification.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound provides definitive structural information, allowing for its unambiguous identification. For instance, characteristic fragments can be observed that correspond to the loss of specific alkyl groups or the cleavage of the carbon-carbon double bond. researchgate.net The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, aiding in its identification. nist.gov

Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a pure standard of this compound. By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined.

Table 1: GC-MS Data for this compound and Related Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | Varies with column and conditions | 294 (M+), 279, 207, 123, 81, 69, 43 |

| (E)-3,7,11,15-tetramethylhexadec-2-ene | Varies with column and conditions | 70, 69 |

This compound possesses multiple chiral centers at positions 3, 7, and 11, meaning it can exist as various stereoisomers. These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. As different stereoisomers can exhibit distinct biological activities, their separation and individual characterization are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for resolving enantiomers and diastereomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP contains a chiral selector that interacts differently with each stereoisomer, leading to different retention times and, consequently, their separation. gcms.cz The choice of the chiral selector and the mobile phase composition are critical for achieving optimal resolution. hplc.eu By employing chiral HPLC, researchers can isolate and quantify the individual stereoisomers of this compound present in a sample.

Retention indices (RI) provide a standardized method for reporting gas chromatographic data, making it easier to compare results between different laboratories and analytical systems. The Kovats retention index system is widely used and is based on the retention times of n-alkanes. nist.govgcms.cz The retention index of a compound is calculated relative to the retention times of n-alkanes that elute before and after it. nist.gov

Table 2: Kovats Retention Indices for Related Compounds

| Compound | Stationary Phase | Retention Index |

| 3,7,11,15-Tetramethyl-2-hexadecene | DB-5 | 1783 |

| 3,7,11,15-Tetramethyl-2-hexadecene | HP-Ultra-2 | 1811 |

| 3,7,11,15-Tetramethyl-2-hexadecene | DB-5 | 1854 |

| 3,7,11,15-Tetramethylhexadecene, isomer 2 | DB-5 MS | 1899 |

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the information obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shift of each proton signal indicates its electronic environment. For example, the aldehydic proton will appear at a characteristic downfield shift (around 9-10 ppm). The protons on the carbon-carbon double bond will also have distinct chemical shifts, and the coupling between them (J-coupling) can determine the stereochemistry of the double bond (E or Z). The signals for the numerous methyl and methylene (B1212753) groups along the isoprenoid chain will appear in the upfield region of the spectrum. ruc.dk

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and functional group. The carbonyl carbon of the aldehyde group will have a characteristic resonance in the downfield region (around 190-200 ppm). The carbons of the double bond will also have distinct chemical shifts. The numerous aliphatic carbons of the chain will appear in the upfield region. ruc.dkresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the structure. researchgate.netbeilstein-journals.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CHO) | ~191 |

| C2 (=CH) | ~128 |

| C3 (=C) | ~164 |

| C4-C16 | 15-40 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the aldehyde and alkene functional groups.

A strong absorption band around 1670-1700 cm⁻¹ is indicative of the C=O stretch of the conjugated aldehyde. The C-H stretch of the aldehyde proton typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C=C stretch of the alkene group will show an absorption band around 1640-1680 cm⁻¹. The C-H stretches of the aliphatic methyl and methylene groups will be observed in the region of 2850-2960 cm⁻¹. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of the related alcohol, 3,7,11,15-tetramethyl-2-hexadecen-1-ol, which can provide comparative insights. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (conjugated aldehyde) | ~1685 | Strong |

| C=C Stretch (alkene) | ~1645 | Medium |

| C-H Stretch (aldehyde) | ~2720, ~2820 | Weak |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

Mass Spectrometry Fragmentation Patterns for Characterization

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that provides valuable structural information. While the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight may be observed, it is often of low intensity due to the molecule's instability under EI conditions. libretexts.org

The fragmentation of the molecular ion leads to a series of smaller, charged fragments, with the most intense peak in the spectrum referred to as the base peak. libretexts.org The fragmentation pattern is influenced by the presence of the aldehyde functional group, the double bond, and the long isoprenoid chain. Common fragmentation pathways involve cleavages at the branched methyl groups and along the hydrocarbon chain.

Key fragment ions observed in the mass spectrum of this compound and related compounds like its precursor, phytol (B49457), help in its characterization. researchgate.netresearchgate.netresearchgate.netresearchgate.net Although the exact m/z values and their relative intensities can vary slightly depending on the analytical conditions, a general pattern can be described.

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Related C20 Isoprenoid Alcohol

| m/z Value | Interpretation |

| 296 | Molecular Ion ([M]⁺) of Phytol nist.govalfa-chemistry.com |

| 278 | Loss of water ([M-18]⁺) from Phytol researchgate.net |

| 149 | Fragment from cleavage of the C11-C12 bond |

| 123 | Isoprenoid chain fragment |

| 81 | Cyclic hydrocarbon fragment |

| 71 | Isoprenoid chain fragment |

| 69 | Isoprenoid chain fragment |

| 57 | Alkyl fragment |

| 43 | Isoprenoid unit fragment (base peak in some cases) libretexts.org |

This table is illustrative for a related compound and specific fragments for this compound may differ in their m/z and intensity.

The analysis of these fragmentation patterns, often aided by comparison with spectral libraries such as the National Institute of Standard and Technology (NIST) library, allows for the confident identification of this compound in complex mixtures. researchgate.net

Application of Microchemical Reactions in Identification

Microchemical reactions, often used in conjunction with chromatographic techniques like thin-layer chromatography (TLC), can provide preliminary or confirmatory evidence for the presence of this compound. These reactions target the aldehyde functional group and the carbon-carbon double bond.

One common microchemical test for aldehydes involves the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH). In the presence of an acid catalyst, DNPH reacts with aldehydes to form a 2,4-dinitrophenylhydrazone derivative, which is typically a colored precipitate. The formation of a yellow, orange, or red precipitate upon addition of the DNPH reagent to a sample containing this compound would indicate a positive test.

Another relevant reaction is the Tollens' test, which distinguishes aldehydes from ketones. The Tollens' reagent, an aqueous solution of silver nitrate (B79036) and ammonia, is a mild oxidizing agent. Aldehydes are oxidized to carboxylic acids, while the silver ions in the reagent are reduced to metallic silver, forming a characteristic "silver mirror" on the inner surface of the reaction vessel.

For the double bond, a solution of bromine in an inert solvent can be used. The disappearance of the bromine color upon its addition to the sample indicates the presence of unsaturation.

Derivatization reactions are also employed to enhance the volatility and thermal stability of the analyte for GC-MS analysis, and to produce a derivative with a more characteristic mass spectrum. For aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed. The resulting oxime derivative is highly electron-capturing, making it suitable for sensitive detection by electron capture detection (ECD) or for providing specific fragmentation patterns in MS.

Stable Isotope Tracing in Biosynthetic Pathway Elucidation

Stable isotope tracing is a powerful technique to unravel the biosynthetic pathways of natural products like this compound. beilstein-journals.orgnih.gov This method involves feeding an organism with a precursor molecule that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). beilstein-journals.org The labeled precursor is then incorporated into the metabolic pathways of the organism, leading to the formation of labeled downstream products. nih.govnih.govwur.nl

By analyzing the distribution and incorporation of the isotopic label in the final product using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the biosynthetic route can be elucidated. beilstein-journals.org For isoprenoids like this compound, the precursors are typically simple molecules like acetate (B1210297) or pyruvate.

For instance, feeding an organism with [¹³C]acetate and analyzing the ¹³C-labeling pattern in the isolated this compound can confirm its origin from the mevalonate (B85504) or the MEP/DOXP pathway, the two major routes for isoprenoid biosynthesis. The specific positions of the ¹³C atoms in the molecule's backbone reveal how the precursor units were assembled.

Table 2: Hypothetical Stable Isotope Labeling Experiment for Isoprenoid Biosynthesis

| Labeled Precursor | Expected Labeled Product | Analytical Technique | Information Gained |

| [1-¹³C]Glucose | ¹³C-labeled this compound | ¹³C-NMR, MS | Elucidation of carbon flow from glucose to the isoprenoid backbone. |

| [U-¹³C]Glutamine | ¹³C-labeled this compound | ¹³C-NMR, MS | Understanding the contribution of amino acid catabolism to isoprenoid biosynthesis. nih.gov |

| ²H₂O | ²H-labeled this compound | ²H-NMR, MS | Investigating the stereochemistry of enzymatic reactions and reduction steps in the pathway. nih.gov |

These studies provide invaluable information on the sequence of enzymatic reactions, the intermediates involved, and the regulation of the biosynthetic pathway leading to this compound.

Pyrolysis-GC-MS for Understanding Thermal Degradation Pathways

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is an analytical technique used to study the thermal decomposition of complex organic molecules. chromatographyonline.comchromatographyonline.com In this method, a small amount of the sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.

The application of Py-GC-MS to this compound can provide insights into its thermal stability and the mechanisms of its degradation. The resulting pyrogram, which is a chromatogram of the pyrolysis products, reveals a fingerprint of the original molecule's structure.

The thermal degradation of this compound is expected to proceed through various reaction pathways, including:

Decarbonylation: Loss of carbon monoxide from the aldehyde group.

Chain Scission: Fragmentation of the long isoprenoid chain, leading to the formation of a variety of smaller hydrocarbons. This can occur at various points along the chain, often initiated at the branched methyl groups.

Cyclization and Aromatization: At higher pyrolysis temperatures, the fragments may undergo cyclization and subsequent dehydrogenation to form aromatic compounds. chromatographyonline.com

Table 3: Potential Thermal Degradation Products of this compound

| Product Class | Example Compounds |

| Alkanes and Alkenes | Prist-1-ene, prist-2-ene, phytane |

| Acyclic Isoprenoids | Smaller isoprenoid aldehydes and ketones |

| Aromatic Hydrocarbons | Toluene, xylenes, and other alkylated benzenes chromatographyonline.com |

The study of these degradation products is important for understanding the fate of this compound in various environments and industrial processes where it might be subjected to high temperatures.

Vi. Synthetic Strategies and Analogues of 3,7,11,15 Tetramethylhexadec 2 Enal

Total Synthesis Approaches for Stereoisomers (E/Z forms)

The stereochemistry of the C2-C3 double bond in 3,7,11,15-tetramethylhexadec-2-enal is a critical determinant of its biological activity and physical properties. Consequently, stereoselective total synthesis routes are paramount for accessing pure E (trans) and Z (cis) isomers. A common precursor for the synthesis of this aldehyde is phytol (B49457), a readily available natural diterpene alcohol. cymitquimica.comnist.gov The oxidation of phytol to the corresponding aldehyde, often referred to as phytal, provides a direct route to a mixture of (E)- and (Z)-3,7,11,15-tetramethylhexadec-2-enal. However, achieving high stereoselectivity for one isomer over the other necessitates more controlled synthetic strategies.

One of the most powerful and widely used methods for the stereoselective synthesis of alkenes, and by extension α,β-unsaturated aldehydes, is the Wittig reaction . cymitquimica.comresearchgate.netyoutube.com This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of the (Z)-alkene with high selectivity. researchgate.net

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) predominantly yield the (E)-alkene. youtube.com

By carefully selecting the appropriate phosphonium ylide and reaction conditions, chemists can control the geometry of the newly formed double bond, thus providing a pathway to either the (E)- or (Z)-isomer of this compound. For instance, reacting a suitable C18 phosphonium ylide with glyoxal (B1671930) or a related two-carbon aldehyde fragment can be a viable strategy. The choice of solvent and the presence of additives like lithium salts can further influence the E/Z selectivity of the Wittig reaction. researchgate.net

Alternative approaches to stereoisomerically pure α,β-unsaturated aldehydes include modifications of the Horner-Wadsworth-Emmons reaction, which also employs a phosphonate-stabilized carbanion and generally favors the formation of (E)-alkenes.

Derivatization and Functionalization for Research Purposes

Derivatization of this compound is a key strategy for a variety of research purposes, including enhancing analytical detection, probing biological interactions, and creating tools for chemical biology. The reactive aldehyde group and the unsaturated system are the primary sites for chemical modification.

For analytical purposes, especially in complex biological matrices, derivatization is often employed to improve the stability and volatility of the aldehyde for techniques like gas chromatography-mass spectrometry (GC-MS). A common method involves the reaction of the aldehyde with a derivatizing agent to form a more stable and readily detectable product. For example, α,β-unsaturated aldehydes can be derivatized with dansyl hydrazine to form fluorescent adducts, which can be quantified using thin-layer chromatography and fluorodensitometry. nih.gov This method has been used to determine the levels of cytostatic Michael adducts of unsaturated aldehydes in biological materials, with detection limits in the microgram per milliliter range. nih.gov

Another important application of derivatization is the development of fluorescent probes to detect and visualize aldehydes in living systems. mdpi.comrsc.org These probes are typically designed with a reactive moiety that selectively targets the aldehyde group, leading to a "turn-on" fluorescence response upon binding. For instance, amino derivatives of fluorophores like boron dipyrromethene (BDP) and rosamine can be synthesized. mdpi.com These amino-fluorophores are initially non-fluorescent, but upon reaction with an aldehyde to form an imine, their fluorescence is significantly enhanced. mdpi.com Such probes are invaluable for studying the role of aldehydes in cellular processes and disease.

Furthermore, the α,β-unsaturated system in this compound is susceptible to Michael addition reactions. This reactivity can be exploited to form covalent adducts with nucleophiles, such as the thiol group of cysteine residues in proteins. nih.gov This property is relevant for studying the biological targets of this aldehyde and for designing potential inhibitors or activity-based probes.

Synthesis of Related Enal and Diterpenoid Structures

The synthetic strategies applied to this compound are also relevant to the synthesis of a broader class of diterpenoid enals and other complex diterpenoid natural products. researchgate.netnih.govhebmu.edu.cn The synthesis of these molecules often involves the construction of complex polycyclic or acyclic carbon skeletons, followed by the introduction and manipulation of functional groups.

The synthesis of acyclic C20 diterpenoid alkaloids , for example, shares some common synthetic challenges with the target molecule, such as the control of stereochemistry and the introduction of functional groups at specific positions. hebmu.edu.cn Unified synthetic approaches have been developed to access various families of diterpenoid alkaloids (C18, C19, and C20) from common intermediates, highlighting the power of strategic synthetic planning. researchgate.netnih.gov

In the realm of acyclic diterpenoid enals , the principles of stereoselective olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, remain central. The assembly of the carbon backbone can be achieved through various coupling reactions, followed by the installation of the enal functionality. The synthesis of such compounds is crucial for exploring structure-activity relationships and for providing standards for natural product identification.

The broader field of diterpenoid synthesis showcases a vast array of powerful synthetic methods, including:

Cyclization cascades to build complex ring systems.

C-H functionalization to introduce functionality at late stages of a synthesis.

Biocatalytic methods , using enzymes to perform stereoselective transformations. nih.gov

These advanced synthetic techniques provide access to a wide diversity of diterpenoid structures, enabling the exploration of their biological activities and modes of action.

Development of Functional Analogues and Mimetics

The development of functional analogues and mimetics of this compound is a key area of research aimed at improving its properties for specific applications, such as enhancing biological activity, increasing stability, or reducing off-target effects. This often involves the principles of bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. nih.gov

For α,β-unsaturated aldehydes, the carbonyl group and the double bond are key pharmacophoric features that can be modified. For instance, the design of analogues of the plant hormone abscisic acid (ABA) , which also contains an unsaturated carbonyl system, has focused on improving photostability and metabolic resistance. nih.gov Strategies have included replacing the dienoic acid side chain with a more stable phenylacetic acid moiety. nih.gov

In the context of long-chain unsaturated aldehydes, the development of analogues could involve:

Modification of the alkyl chain : Introducing branching, rings, or heteroatoms to alter lipophilicity and conformational flexibility. The design of long-chain alkoxylated mono-carbonyl analogues of curcumin (B1669340) has been explored to improve bioavailability and metabolic stability. nih.gov

Replacement of the aldehyde group : The aldehyde could be replaced with other functional groups that can act as hydrogen bond acceptors or electrophilic centers, such as nitriles, ketones, or other carbonyl derivatives.

Modification of the double bond : The E/Z geometry can be fixed, or the double bond can be replaced with a more stable linkage, such as a cyclopropane (B1198618) ring or an aromatic system, to create conformationally restricted analogues.

The rational design of such analogues often relies on computational modeling and a deep understanding of the structure-activity relationships of the parent molecule. The goal is to create novel compounds with tailored properties for specific biological or material science applications.

Vii. Future Research Directions and Perspectives on 3,7,11,15 Tetramethylhexadec 2 Enal

Unraveling Novel Biosynthetic Enzyme Pathways

The biosynthesis of 3,7,11,15-tetramethylhexadec-2-enal is intrinsically linked to the degradation of chlorophyll (B73375), which releases phytol (B49457). nih.govresearchgate.net While the initial steps involving the conversion of phytol to phytenal have been proposed, the specific enzymes and regulatory mechanisms governing this transformation in various organisms are not fully elucidated. asm.orgresearchgate.net

Future research should focus on:

Identification and Characterization of Novel Enzymes: A primary objective is to identify and characterize the enzymes responsible for the oxidation of phytol to phytenal. This will likely involve a combination of classical biochemical purification and modern molecular biology techniques. Identifying the genes encoding these enzymes will be crucial. nih.gov

Phylogenetic and Genomic Approaches: By comparing the genomes of organisms known to produce phytenal, researchers can identify conserved gene clusters potentially involved in its biosynthesis. nih.govoup.com This comparative genomics approach, which has been successful in identifying other metabolic pathways, can provide valuable leads for functional characterization. oup.com

Investigating Alternative Biosynthetic Routes: While chlorophyll degradation is the primary known source of phytol, exploring the possibility of de novo biosynthetic pathways for phytenal in certain organisms could reveal novel enzymatic machinery and metabolic flexibility.

Advanced Studies on Microbial Community Interactions in Degradation

The microbial degradation of this compound is a critical process in carbon cycling, particularly in marine and terrestrial environments. While studies have identified bacterial communities capable of degrading phytol and its derivatives, the intricate interplay between different microbial species in this process is an area ripe for investigation. nih.govnih.govresearchgate.net

Future research directions include:

Metagenomic and Metatranscriptomic Analyses: These powerful "omics" approaches can be used to identify the key microbial players and the specific genes and pathways involved in phytenal degradation within complex microbial communities. researchgate.net This will provide a more holistic view than studying isolated strains.

Stable Isotope Probing (SIP): By labeling this compound with stable isotopes like ¹³C, researchers can trace its fate within a microbial community and identify the specific organisms that are actively metabolizing the compound. nih.gov

Cultivation-Independent Techniques: A significant portion of microbial diversity remains uncultured. Techniques like single-cell genomics and protein-SIP can help to characterize the metabolic capabilities of these "dark matter" microbes in phytenal degradation. nih.gov

Understanding Anaerobic Degradation: While aerobic degradation has been studied, the anaerobic breakdown of phytenal, particularly under conditions like denitrification, is less understood and warrants further investigation. asm.orgresearchgate.netnih.gov

Chemoecological Investigations in Diverse Biological Systems

This compound has been identified as a semiochemical, a signaling molecule that mediates interactions between organisms. pherobase.com Its role in the chemical communication systems of various species, from insects to marine organisms, is an exciting frontier. pherobase.compherobase.com

Key areas for future chemoecological research include:

Insect-Plant Interactions: Investigating the role of phytenal as an attractant, repellent, or deterrent for herbivorous insects and their natural enemies can provide valuable insights into plant defense mechanisms. nih.govnih.govresearchgate.net This knowledge could be harnessed for developing novel pest control strategies. nih.govresearchgate.net

Marine Chemical Ecology: Elucidating the function of phytenal in the chemical signaling of marine organisms, such as algae and invertebrates, can reveal novel ecological interactions and potentially lead to the discovery of new bioactive compounds. pherobase.compherobase.com

Tritrophic and Multitrophic Interactions: Exploring how phytenal influences interactions across multiple trophic levels, for instance, by attracting predators or parasitoids of herbivores, will provide a more complete picture of its ecological significance. nih.gov

Development of Environmentally Relevant Remediation Strategies Based on Degradation Pathways

The ability of microbial communities to degrade this compound and its parent compound, phytol, opens up possibilities for bioremediation of environments contaminated with these and other related isoprenoid compounds. nih.govnih.gov

Future research should focus on:

Phytoremediation: Utilizing plants that can take up and metabolize isoprenoid pollutants from the soil and water is a promising and environmentally friendly remediation strategy. nih.govnih.govresearchgate.net Transgenic plants engineered with enhanced degradation capabilities could be developed. nih.gov

Bioaugmentation and Biostimulation: This involves introducing specific phytenal-degrading microorganisms (bioaugmentation) or stimulating the activity of indigenous degrading populations by adding nutrients (biostimulation) to contaminated sites.

Constructed Wetlands and Biofilters: Designing and optimizing engineered systems that harness the power of microbial communities for the removal of isoprenoid contaminants from wastewater and industrial effluents is a practical application of this research. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A truly comprehensive understanding of the biological significance of this compound requires an integrated, multi-omics approach.

Future research will benefit from:

Genomics: Sequencing the genomes of organisms that produce or degrade phytenal will provide the blueprint of their metabolic potential. researchgate.netnih.gov

Proteomics: Identifying and quantifying the proteins expressed under different conditions (e.g., in the presence of phytenal) will reveal the key enzymatic players and regulatory networks. creative-proteomics.com

Metabolomics: Analyzing the complete set of metabolites in a cell or organism will provide a snapshot of its metabolic state and how it is perturbed by phytenal. creative-proteomics.com

Systems Biology: Integrating data from genomics, proteomics, and metabolomics will allow for the construction of predictive models of phytenal metabolism and its interaction with other cellular processes.

Theoretical Modeling of Molecular Interactions and Reactivity

Computational chemistry and molecular modeling offer powerful tools to investigate the properties and reactivity of this compound at the atomic level. nih.govucdavis.edu

Future theoretical studies could focus on:

Enzyme-Substrate Interactions: Modeling the docking of phytenal into the active sites of potential biosynthetic or degradative enzymes can provide insights into their mechanism of action and substrate specificity. ucdavis.edu

Reaction Mechanisms: Using quantum chemical calculations, researchers can elucidate the detailed mechanisms of the chemical reactions involved in the biosynthesis and degradation of phytenal, including the role of the aldehyde group. copernicus.orgnih.gov

Structure-Activity Relationships: Theoretical models can be used to predict how modifications to the structure of phytenal might affect its biological activity, guiding the design of new semiochemicals or bioremediation agents. researchgate.net

Predicting Physicochemical Properties: Computational methods can be used to predict important properties of phytenal, such as its solubility, volatility, and partitioning behavior, which are crucial for understanding its environmental fate. chemeo.com

Table of Research Directions and Potential Applications

| Research Area | Key Focus | Potential Applications |

|---|---|---|

| Novel Biosynthetic Pathways | Enzyme identification and characterization, genomic analysis of producing organisms. | Metabolic engineering for production of valuable isoprenoids. |

| Microbial Degradation | Metagenomics, stable isotope probing, characterizing uncultured microbes. | Bioremediation of isoprenoid-contaminated environments. |

| Chemoecology | Insect-plant interactions, marine chemical signaling, multitrophic interactions. | Development of novel, environmentally friendly pest control strategies. |

| Environmental Remediation | Phytoremediation, bioaugmentation, constructed wetlands. | Sustainable cleanup of industrial and agricultural pollutants. |

| Omics Integration | Genomics, proteomics, metabolomics, systems biology modeling. | Comprehensive understanding of cellular and ecological roles. |

| Theoretical Modeling | Enzyme-substrate docking, reaction mechanisms, structure-activity relationships. | Rational design of new bioactive compounds and catalysts. |

Viii. Concluding Remarks and Broader Scientific Implications

Synthesis of Current Knowledge on 3,7,11,15-Tetramethylhexadec-2-enal

This compound, also known by its common name phytal, is a naturally occurring diterpenoid aldehyde. nih.gov It is structurally derived from phytol (B49457), an acyclic diterpene alcohol that is a fundamental component of chlorophyll (B73375) molecules in plants and algae. ebi.ac.ukresearchgate.netnmppdb.com.ng As a degradation product of chlorophyll, phytal is present in the biosphere and its derivatives have been utilized as biogeochemical tracers in aquatic environments. wikipedia.org

While research on phytal itself is less extensive than on its precursor, phytol, its identity and basic properties are well-characterized. It is recognized as a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. nih.gov The current body of knowledge positions this compound primarily as an intermediate in metabolic pathways and a product of chlorophyll degradation.

Below is a summary of the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H38O | nih.gov |

| Molecular Weight | 294.5 g/mol | nih.gov |

| IUPAC Name | (E)-3,7,11,15-tetramethylhexadec-2-enal | nih.gov |

| Synonyms | Phytal, 2E-Phytenal | nih.gov |

| Description | A diterpenoid compound. | nih.gov |

Emerging Research Frontiers and Unanswered Questions

The scientific community's understanding of this compound is far from complete, leaving numerous avenues for future investigation. Much of the potential for future research is inferred from the well-documented biological activities of its precursor, phytol, which exhibits a wide range of effects, including roles in metabolism and as an antioxidant. wikipedia.orgbroadinstitute.org This opens the question of whether the aldehyde functional group in phytal confers unique or more potent activities.

Emerging frontiers in plant science, such as understanding plant responses to abiotic and biotic stress, chemodiversity, and functional ecology, provide a fertile ground for new research into this compound. nih.govfrontiersin.orgresearchgate.net The specific role of this compound in these complex biological systems remains a significant unanswered question.

The table below outlines key emerging research areas and specific questions that could guide future studies.

| Research Frontier | Key Unanswered Questions |

|---|---|

| Distinct Biological Activities | What are the specific biological and cellular activities of this compound, separate from those of phytol? Does the aldehyde moiety lead to different molecular targets or signaling pathways? |

| Metabolic Regulation | How are the synthesis, conversion, and degradation of this compound regulated within plant and algal cells? What enzymes are specifically involved in its formation from phytol? |

| Ecological Chemistry | What is the precise role of this compound in structuring phytal animal communities beyond general deterrence? wikipedia.orgutas.edu.au How does its concentration vary in response to environmental stressors? |

| Biotechnological Applications | Could this compound or its derivatives have applications in the pharmaceutical or fragrance industries, similar to phytol? broadinstitute.org Can its utility as a biogeochemical biomarker be refined for higher resolution paleoenvironmental studies? wikipedia.org |

Significance of this compound in Advancing Chemical Biology and Ecological Understanding

Despite being a single molecule, the study of this compound holds significant implications for both chemical biology and ecology. Its importance stems from its position as a natural product derived from one of the most abundant pigments on Earth, chlorophyll.

In the realm of chemical biology , this compound presents an opportunity to explore molecular interactions and signaling. The established interaction of its precursor, phytol, with nuclear receptors like PPAR-alpha and retinoid X receptor (RXR) suggests that this compound could also function as a signaling molecule, potentially modulating gene expression related to lipid metabolism and cellular homeostasis. nmppdb.com.ng Investigating its specific targets could provide valuable tools for dissecting complex biological pathways.

From an ecological perspective , the significance of this compound is multifaceted. As a degradation product of phytol, its presence and isomeric forms in sediments serve as robust biogeochemical markers. wikipedia.orgtaylorandfrancis.com These markers allow scientists to reconstruct past environmental conditions, such as redox levels in ancient aquatic ecosystems, thereby enhancing our understanding of Earth's history. Furthermore, its role in plant-animal interactions, where it can act as a chemical deterrent against herbivores, is a direct example of the chemical ecology that shapes community structure. wikipedia.org The study of how this compound influences the motile macrofauna associated with marine algae (the phytal fauna) contributes to the broader field of functional ecology, which seeks to understand ecosystems through the traits of their constituent organisms. utas.edu.aunih.gov

Q & A

What analytical methods are recommended for identifying and quantifying 3,7,11,15-Tetramethylhexadec-2-enal in complex mixtures?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Derivatization using trimethylsilyl (TMS) reagents improves volatility and detection sensitivity for oxidation products like diols formed during photooxidation or autoxidation. For structural confirmation, combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) to resolve stereoisomerism and fragmentation patterns . Physical properties such as boiling point (342.4°C) and refractive index (1.447) aid in method optimization .

How can researchers design experiments to synthesize enantiomerically pure (2E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-enal?

Advanced Research Question

Enantioselective synthesis requires chiral starting materials, such as (2E,7R,11R)-phytol, followed by oxidation using activated MnO₂ in dichloromethane under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Stereochemical integrity is confirmed via polarimetry and comparison of -NMR chemical shifts with known diastereomers (e.g., C-7 and C-11 methyl groups show distinct splitting patterns) .

What experimental challenges arise in pyrolyzing phytol to produce this compound, and how can they be mitigated?

Advanced Research Question

Pyrolysis of phytol yields <0.2% mol of the target compound due to competitive evaporation and thermal decomposition. To enhance yield:

- Use flash pyrolysis with rapid heating (>500°C/s) to minimize evaporation.

- Optimize carrier gas flow rates to reduce residence time in high-temperature zones.